molecular formula C3H5N3O B122909 3-amino-1H-pyrazol-5(4H)-one CAS No. 6126-22-3

3-amino-1H-pyrazol-5(4H)-one

Cat. No.: B122909
CAS No.: 6126-22-3
M. Wt: 99.09 g/mol
InChI Key: QZBGOTVBHYKUDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triptohypol C involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, hydroxylation, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods: Industrial production of Triptohypol C typically involves extraction from the root bark of Tripterygium regelii, followed by purification processes such as chromatography. Advances in biotechnological methods, including plant cell culture techniques, are also being explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Triptohypol C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Triptohypol C, each with distinct biological activities .

Scientific Research Applications

Triptohypol C has a wide range of applications in scientific research:

Mechanism of Action

Triptohypol C exerts its effects primarily through interactions with specific molecular targets:

Properties

IUPAC Name

3-amino-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H2,(H2,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELIBMUMKLRTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973899
Record name 5-Imino-4,5-dihydro-1H-pyrazol-3-ol
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Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6126-22-3, 5833-31-8
Record name 5-Amino-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
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Record name 5-Amino-2,4-dihydro-3H-pyrazol-3-one
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Record name 6126-22-3
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Record name 6126-22-3
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Record name 5-Imino-4,5-dihydro-1H-pyrazol-3-ol
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Record name 5-amino-2,4-dihydro-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrazol-5(4H)-one
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Reactant of Route 6
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Customer
Q & A

Q1: What makes 5-Amino-2,4-dihydro-3H-pyrazol-3-one (also known as 3-amino-1H-pyrazol-5(4H)-one) a compound of interest in medicinal chemistry?

A1: 5-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives have garnered significant attention in medicinal chemistry due to their presence in various established drugs. [, ] These derivatives serve as crucial building blocks for developing novel pharmaceuticals exhibiting diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. [, ] Their versatility as synthetic intermediates for drug discovery stems from their simple preparation methods and the recent advancements in synthetic medicinal chemistry. []

Q2: What are some of the key reactions that 5-Amino-2,4-dihydro-3H-pyrazol-3-one derivatives can undergo?

A2: Research highlights the reactivity of 5-Amino-2,4-dihydro-3H-pyrazol-3-one in various synthetic applications. For instance, it serves as a key starting material in the synthesis of pyrano[2,3-c]pyrazoles. This one-pot, multicomponent reaction involves reacting 5-Amino-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes and malononitrile in the presence of a basic catalyst. [] This method is particularly advantageous due to its high yields, short reaction times, simple work-up procedures, and the ability to purify products without resorting to chromatography. []

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